![molecular formula C16H7ClF3N5O2 B2366271 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-41-8](/img/structure/B2366271.png)
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chloro group to the phenyl ring.
Formation of Triazole Ring: Cyclization reaction to form the triazole ring.
Introduction of Trifluoromethyl Group: Addition of the trifluoromethyl group to the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group might yield an amine, while substitution reactions could introduce different functional groups to the phenyl ring or triazole ring.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C16H7ClF3N5O2
- Molecular Weight : 393.71 g/mol
- CAS Number : 343372-41-8
The compound features a triazoloquinoxaline scaffold, which is known for its ability to interact with biological targets such as receptors and enzymes.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinoxaline compounds exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit the growth of melanoma cell lines with effective concentrations in the micromolar range. Specifically, compounds derived from the triazoloquinoxaline framework have been tested for their cytotoxic activities against various cancer cell lines, including A375 melanoma cells, revealing significant growth inhibition at concentrations as low as 10 µM .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. A series of studies have evaluated its efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) analyses indicate that modifications to the triazoloquinoxaline core can enhance antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Adenosine Receptor Antagonism
The compound's structural analogs have been studied for their ability to act as selective antagonists for human adenosine receptors, particularly the A3 subtype. These interactions are crucial for developing treatments for conditions such as asthma and inflammation. In vitro binding assays have revealed high affinity and selectivity for these receptors, suggesting that the triazoloquinoxaline scaffold is a promising lead for drug development targeting adenosine pathways .
Case Study 1: Anticancer Efficacy
A study published in Molecules (2023) evaluated several derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against melanoma cell lines. The best-performing compound exhibited an EC50 value of 365 nM, indicating potent activity compared to existing therapies .
Compound | EC50 (nM) | Cell Line |
---|---|---|
16a | 3158 | A375 |
16b | 3527 | A375 |
Lead Compound | 3 | Various |
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of various triazoloquinoxaline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the trifluoromethyl group significantly enhanced the compounds' activity against these pathogens, showcasing their potential as new antibiotics .
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity
Actividad Biológica
1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C₁₄H₈ClF₃N₄O₃
- Molecular Weight : 329.658 g/mol
- CAS Number : 343372-41-8
The compound features a triazole ring fused with a quinoxaline structure, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against melanoma cell lines (A375), with some derivatives achieving an EC50 in the micromolar range. The best-performing derivatives exhibited significant reductions in cell viability at concentrations as low as 10 µM, indicating their potential as anticancer agents .
Antimicrobial Properties
Compounds within the quinoxaline family have also been evaluated for their antimicrobial activity. Research indicates that certain derivatives possess broad-spectrum activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Antimalarial Activity
In vitro studies have highlighted the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives against Plasmodium falciparum, the causative agent of malaria. Some compounds demonstrated IC50 values in the low micromolar range, suggesting effective antimalarial properties. Structure-activity relationship studies indicated that modifications on the triazole and quinoxaline rings significantly impacted efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Chloro Group | Enhances lipophilicity and cellular uptake |
Nitro Group | Increases electron deficiency, improving reactivity |
Trifluoromethyl Group | Modulates electronic properties and solubility |
These modifications are crucial for optimizing the pharmacological profile of the compound.
Case Studies
- Cytotoxicity Against Melanoma :
- Antimalarial Efficacy :
- Antimicrobial Testing :
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N5O2/c17-9-6-5-8(7-12(9)25(26)27)14-22-23-15-13(16(18,19)20)21-10-3-1-2-4-11(10)24(14)15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAVJVHNBCRLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.